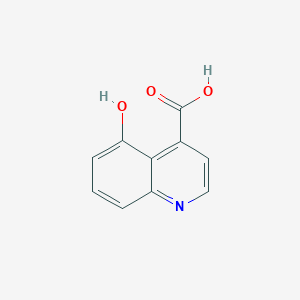

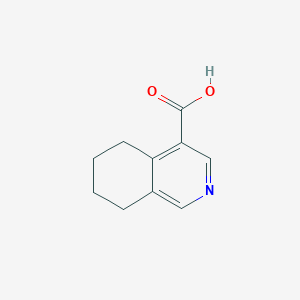

5-Hydroxyquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves multi-step reactions that include nitration, oxidation, and reduction processes. For example, the Pictet-Spengler reaction has been utilized for the synthesis of related compounds, indicating a potential pathway for producing 5-Hydroxyquinoline-4-carboxylic acid derivatives. This approach involves catalytic dehalogenation following the initial reaction to achieve high optical purity in the resulting compound (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyquinoline-4-carboxylic acid and its derivatives can be elucidated through spectroscopic methods such as NMR and mass spectrometry. These techniques confirm the structure and purity of the synthesized compounds, essential for further chemical reactions and property analysis (Nörtemann et al., 1993).

Chemical Reactions and Properties

Hydroxyquinoline derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For instance, they can undergo cyclocondensation reactions with different aldehydes to form novel quinoline compounds, showcasing their versatility in chemical transformations (Jentsch et al., 2018).

Scientific Research Applications

Photolabile Protecting Group for Carboxylic Acids

5-Hydroxyquinoline-4-carboxylic acid and its derivatives demonstrate applications as photolabile protecting groups for carboxylic acids. Brominated hydroxyquinoline, a related compound, is highlighted for its greater single photon quantum efficiency and multiphoton-induced photolysis sensitivity, advantageous for in vivo use due to increased solubility and low fluorescence. This makes it a useful caging group for biological messengers (Fedoryak & Dore, 2002).

Inhibition of 2-Oxoglutarate Oxygenases

Research on 5-carboxy-8-hydroxyquinoline, a compound structurally similar to 5-hydroxyquinoline-4-carboxylic acid, shows its broad-spectrum inhibition of 2-oxoglutarate and iron-dependent oxygenases, which are therapeutic targets for various human diseases. It demonstrates activity against transcription factor hydroxylases, histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase, with cellular assays revealing its effectiveness against both cytosolic and nuclear 2OG oxygenases without requiring ester derivatization. This reveals its potential in targeting diseases involving 2OG oxygenases (Hopkinson et al., 2013).

Excited-State Intramolecular Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, closely related to 5-hydroxyquinoline-4-carboxylic acid, undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in quinolinone-like tautomer emission. This demonstrates an intrinsic proton relay system capable of intramolecular double proton transfer in the electronic excited state, which is of interest in the study of photochemical processes and may have applications in designing novel photonic and electronic materials (Tang et al., 2011).

Hydrogen-Bonded Structures in Proton-Transfer Compounds

The compound 8-hydroxyquinoline, which shares structural similarities with 5-hydroxyquinoline-4-carboxylic acid, forms one-dimensional hydrogen-bonded structures in its proton-transfer compounds with 4,5-dichlorophthalic acid. These structures highlight the utility of hydrogen phthalate anions and interactive-group-substituted quinoline cations in forming low-dimensional hydrogen-bonded assemblies, which are of interest in the design of molecular materials with specific electronic or photonic properties (Smith, Wermuth, & White, 2008).

Safety And Hazards

properties

IUPAC Name |

5-hydroxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIZUUJJBWXSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)